molecular formula C18H21N3O4 B2600761 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1396748-68-7

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2600761
CAS No.: 1396748-68-7
M. Wt: 343.383
InChI Key: YHDFGGDGGOZJBE-UHFFFAOYSA-N
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Description

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry, pharmacology, and material science. This compound features a unique structure that combines a furan ring, a piperidine ring, and a dihydropyridine ring, making it a subject of interest for researchers exploring novel chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the furan-3-carbonyl chloride: This is achieved by reacting furan-3-carboxylic acid with thionyl chloride under reflux conditions.

    Synthesis of the piperidine intermediate: The furan-3-carbonyl chloride is then reacted with piperidine to form the furan-3-carbonyl piperidine intermediate.

    Coupling with the dihydropyridine ring: The piperidine intermediate is coupled with a dihydropyridine derivative, such as 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit an enzyme involved in a disease pathway, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-benzenesulfonamide
  • N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide
  • N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Uniqueness

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide stands out due to its unique combination of a furan ring, a piperidine ring, and a dihydropyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-20-7-2-3-15(18(20)24)16(22)19-11-13-4-8-21(9-5-13)17(23)14-6-10-25-12-14/h2-3,6-7,10,12-13H,4-5,8-9,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDFGGDGGOZJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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